1-(2-Isobutoxyphenyl)ethanone

Description

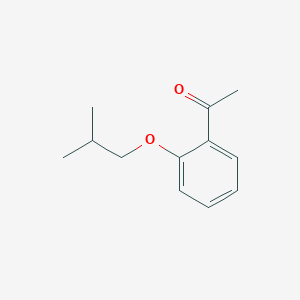

1-(2-Isobutoxyphenyl)ethanone is an aromatic ketone characterized by an ethanone group attached to a phenyl ring substituted with an isobutoxy group at the ortho position. The isobutoxy group (-OCH2CH(CH3)2) introduces steric bulk and lipophilicity, distinguishing it from smaller or less branched substituents in related compounds .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-[2-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3 |

InChI Key |

CHRWZPUFRYXYQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

Impact of Substituent Position and Type

- Hydroxyl vs. Methoxy Groups: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibitory activity compared to methoxy-substituted analogs, likely due to hydrogen bonding with enzyme active sites .

- Ortho vs. Para Substitution: The ortho-substituted isobutoxy group in the target compound may induce steric hindrance, reducing solubility but increasing lipophilicity compared to para-substituted analogs like 1-[4-(2-methylpropyl)phenyl]ethanone .

- Bulkier Groups: The isobutoxy group’s branched structure could slow metabolic degradation compared to linear alkoxy groups, as seen in microbial studies where substituent position dictates enzyme specificity (e.g., 1-(4-hydroxyphenyl)ethanone vs. its 3,4-dihydroxy derivative) .

Physicochemical Properties

Boiling Points and Stability

While direct data for 1-(2-Isobutoxyphenyl)ethanone are unavailable, analogs provide context:

- 1-(2-Hydroxyphenyl)ethanone: Boiling points reported as 379.2 K and 486.2 K (outlier due to measurement variability) .

- 1-(3-Methoxyphenyl)ethanone: Used in synthesis of thermally stable thiazole derivatives, suggesting moderate thermal stability .

The isobutoxy group’s electron-donating nature may slightly elevate boiling points compared to methoxy analogs but less so than hydroxylated derivatives due to reduced hydrogen bonding.

Solubility and Lipophilicity

- Comparative Example: 1-(4-Hydroxyphenyl)ethanone is metabolized by Rhodococcus spp. to hydrophilic alcohols, whereas the isobutoxy analog might resist such transformations .

Enzyme Inhibition

- α-Glucosidase Inhibition: Hydroxyl-rich analogs (e.g., 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone) show stronger inhibition than methoxy-only derivatives, suggesting polar groups enhance target binding .

- Antioxidant Activity: Thiazole derivatives of 1-(3-methoxyphenyl)ethanone exhibit radical scavenging, with substituent position (e.g., nitro groups) modulating efficacy .

Metabolic Pathways

- Microbial Reduction: 1-(4-Hydroxyphenyl)ethanone is stereoselectively reduced to (S)-1-(4-hydroxyphenyl)ethanol by Rhodococcus spp. under anaerobic conditions . The isobutoxy group’s steric bulk may hinder similar enzymatic reduction.

- Hydroxylation: Para-substituted ethanones undergo hydroxylation (e.g., 1-(4-hydroxyphenyl)ethanone → 1-(3,4-dihydroxyphenyl)ethanone) , but ortho-substituted analogs like the target compound may follow divergent pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.